molecular formula C17H16O4 B14266509 1,8-Diethoxy-9H-xanthen-9-one CAS No. 168299-26-1

1,8-Diethoxy-9H-xanthen-9-one

Cat. No.: B14266509
CAS No.: 168299-26-1
M. Wt: 284.31 g/mol
InChI Key: UDGPKROUFHAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diethoxy-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of benzophenone derivatives, which are easily accessed through the reaction of polyoxygenated aromatic compounds with benzoic acid derivatives. The cyclization process usually involves the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,8-Diethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 1,8-Diethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to modulate various biological responses, such as inhibiting enzymes or interacting with cellular receptors. For example, it may exert antioxidant effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-Diethoxy-9H-xanthen-9-one include other xanthone derivatives, such as:

Uniqueness

This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

168299-26-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1,8-diethoxyxanthen-9-one

InChI

InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3

InChI Key

UDGPKROUFHAURA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.